An In-depth Technical Guide to Disperse Red 167: Chemical Structure and Properties
An In-depth Technical Guide to Disperse Red 167: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of the monoazo dye, Disperse Red 167. The information is intended to support research, development, and quality control activities involving this compound.
Chemical Identity and Structure
Disperse Red 167 is a synthetic organic compound belonging to the class of disperse dyes, characterized by its low water solubility and its application in dyeing hydrophobic fibers.
Chemical Structure:
The molecular structure of Disperse Red 167 is provided below:
Table 1: Chemical Identifiers of Disperse Red 167
| Identifier | Value | Reference(s) |
| IUPAC Name | 2-[N-(2-acetyloxyethyl)-4-[(2-chloro-4-nitrophenyl)diazenyl]-3-(propanoylamino)anilino]ethyl acetate | [1] |
| CAS Number | 26850-12-4, 61968-52-3 | [2] |
| Molecular Formula | C₂₃H₂₆ClN₅O₇ | [2] |
| Molecular Weight | 519.93 g/mol | [2] |
| C.I. Number | 11338 | [2] |
Physicochemical Properties
The physical and chemical properties of Disperse Red 167 are critical for understanding its behavior in various applications and analytical procedures.
Table 2: Physicochemical Properties of Disperse Red 167
| Property | Value | Experimental Method | Reference(s) |
| Melting Point | Not available | - | |
| Boiling Point | Not available | - | |
| Density | Not available | - | |
| Solubility | Soluble in acetone; Insoluble in water | - | |
| Maximum Absorption (λmax) | Not available | UV-Vis Spectroscopy | |
| Appearance | Deep red powder | Visual Inspection | [2] |
Experimental Protocols
Synthesis of Disperse Red 167
The synthesis of Disperse Red 167 is achieved through a two-step diazotization and coupling reaction.[2]
3.1.1. Diazotization of 2-Chloro-4-nitrobenzenamine
Materials:
-
2-Chloro-4-nitrobenzenamine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (B80452) (NaNO₂)
-
Distilled water
-
Ice
Procedure:
-
In a beaker, prepare a solution of 2-Chloro-4-nitrobenzenamine in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
In a separate beaker, dissolve sodium nitrite in cold water.
-
Slowly add the sodium nitrite solution to the cooled amine solution, maintaining the temperature below 5 °C.
-
Continue stirring for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The resulting diazonium salt solution should be used immediately in the next step.[3][4]
3.1.2. Azo Coupling with 3-Propanoylamino-N,N-bis(2-acetoxyethyl)benzenamine
Materials:
-
3-Propanoylamino-N,N-bis(2-acetoxyethyl)benzenamine
-
Sodium Hydroxide (B78521) (NaOH) solution (e.g., 10%)
-
The freshly prepared diazonium salt solution
-
Ice
Procedure:
-
Dissolve 3-Propanoylamino-N,N-bis(2-acetoxyethyl)benzenamine in an aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the cold diazonium salt solution to the coupling component solution while maintaining the temperature below 5 °C. A colored precipitate of Disperse Red 167 will form.[3]
-
Continue stirring the reaction mixture for an additional 30-60 minutes in the ice bath to ensure the coupling reaction is complete.
-
Isolate the crude Disperse Red 167 precipitate by vacuum filtration.
-
Wash the precipitate with cold water to remove any unreacted starting materials and salts.
Purification of Disperse Red 167
Method: Recrystallization
Solvent Selection: A suitable solvent for recrystallization should dissolve the dye at high temperatures but have low solubility at low temperatures. Common solvents for disperse dyes include acetone, ethanol, or toluene. The ideal solvent should be determined experimentally.[5][6]
Procedure:
-
Dissolve the crude Disperse Red 167 in a minimum amount of the chosen hot solvent to form a saturated solution.
-
If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the purified crystals of Disperse Red 167 by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent.
-
Dry the purified crystals in a vacuum oven at an appropriate temperature.[7][8]
Analytical Characterization
3.3.1. UV-Visible (UV-Vis) Spectroscopy
Objective: To determine the maximum absorption wavelength (λmax) of Disperse Red 167.
Procedure:
-
Prepare a dilute solution of purified Disperse Red 167 in a suitable solvent (e.g., acetone).
-
Use a calibrated UV-Vis spectrophotometer to scan the absorbance of the solution over a wavelength range of approximately 300-700 nm.
-
The wavelength at which the highest absorbance is recorded is the λmax.[9][10][11]
3.3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the Disperse Red 167 molecule.
Procedure:
-
Prepare a sample of the purified dye, typically as a KBr pellet or a thin film.
-
Record the FT-IR spectrum over a standard range (e.g., 4000-400 cm⁻¹).
-
Analyze the spectrum to identify characteristic absorption bands for functional groups such as N-H (amide), C=O (ester and amide), N=N (azo), and C-Cl.
3.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the detailed molecular structure of Disperse Red 167.
Procedure:
-
Dissolve a small amount of the purified dye in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.
-
Analyze the chemical shifts, integration, and coupling patterns to confirm the proposed structure.[12][13]
3.3.4. Thermal Analysis (TGA/DSC)
Objective: To evaluate the thermal stability of Disperse Red 167.
Procedure:
-
Place a small, accurately weighed sample of the purified dye into a TGA or DSC sample pan.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).
-
For TGA, monitor the weight loss as a function of temperature to determine the decomposition temperature.
-
For DSC, monitor the heat flow to identify thermal events such as melting and decomposition.[14][15]
Logical Workflow and Data Relationships
The following diagram illustrates the logical workflow for the synthesis, purification, and characterization of Disperse Red 167.
References
- 1. benchchem.com [benchchem.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. cuhk.edu.hk [cuhk.edu.hk]
- 4. An eco-friendly methodology for the synthesis of azocoumarin dye using cation exchange resins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Purification of dyes by recrystallization] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mt.com [mt.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. analysis.rs [analysis.rs]
- 10. azom.com [azom.com]
- 11. Development of standardized method for the quantification of azo dyes by UV-Vis in binary mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterizing RNA Excited States using NMR Relaxation Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. catalogimages.wiley.com [catalogimages.wiley.com]
- 14. benchchem.com [benchchem.com]
- 15. scielo.org.co [scielo.org.co]
